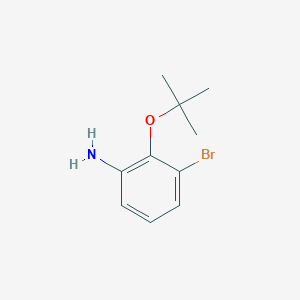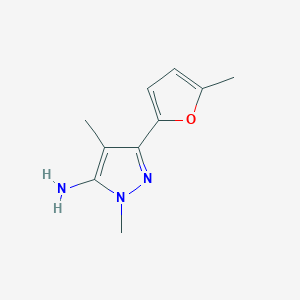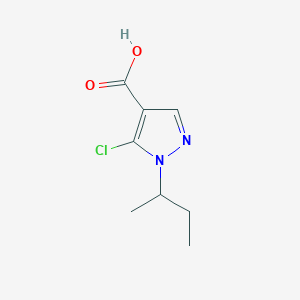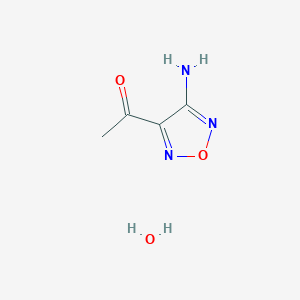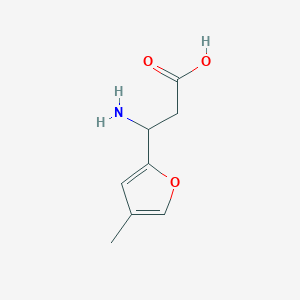
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with hydroxy and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the iodination of a precursor thiolane compound. The reaction conditions often require the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodo group at the desired position on the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The industrial methods also incorporate purification steps such as crystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-thiolane derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted thiolane derivatives, which can be further functionalized for specific applications in research and industry .
Aplicaciones Científicas De Investigación
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methanesulfonyl-1lambda6-thiolane-1,1-dione: Similar structure but with a methanesulfonyl group instead of an iodo group.
3-Hydrazinyl-1lambda6-thiolane-1,1-dione: Contains a hydrazinyl group instead of a hydroxy and iodo group.
Propiedades
Fórmula molecular |
C4H7IO3S |
|---|---|
Peso molecular |
262.07 g/mol |
Nombre IUPAC |
4-iodo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7IO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 |
Clave InChI |
LQNJBIPXTGBGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


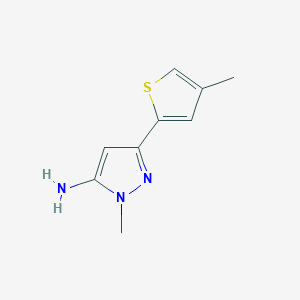

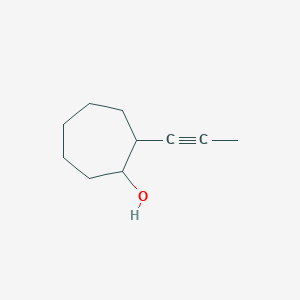

amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
